

Unlocking Therapeutic Potential: A Technical Guide to TCS-OX2-29 Hydrochloride

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Compound of Interest

Compound Name: TCS-OX2-29 hydrochloride

Cat. No.: B593310

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS-OX2-29 hydrochloride is a potent and highly selective non-peptide antagonist of the orexin-2 receptor (OX2R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a critical regulator of wakefulness, reward processing, and other physiological functions. The selective antagonism of OX2R by TCS-OX2-29 presents a promising therapeutic avenue for disorders characterized by hyperarousal and dysregulated reward systems, such as insomnia and substance use disorders. This technical guide provides a comprehensive overview of the preclinical data available for TCS-OX2-29, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications. The information is presented to support further research and drug development efforts in this area.

Core Compound Specifications

TCS-OX2-29 hydrochloride is a synthetic small molecule with the following key characteristics:

Property	Value	Reference
Chemical Name	(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinoliny)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride	[1]
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₃ · HCl	[1]
Molecular Weight	433.97 g/mol	[1]
CAS Number	1610882-30-8	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in water (100 mM) and DMSO (10 mM)	[1]

Mechanism of Action and Pharmacology

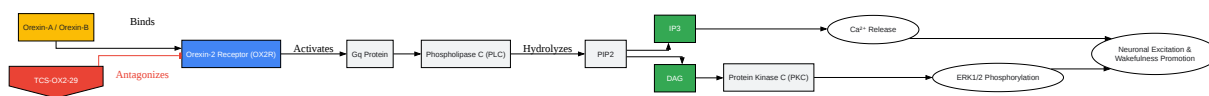
TCS-OX2-29 functions as a competitive antagonist at the orexin-2 receptor. Orexin neuropeptides, upon binding to OX2R, a G-protein coupled receptor, initiate a signaling cascade that typically leads to neuronal excitation and the promotion of wakefulness. By blocking the binding of endogenous orexins, TCS-OX2-29 effectively dampens this excitatory signaling.

In Vitro Pharmacology

The in vitro activity of TCS-OX2-29 has been characterized in cellular assays, demonstrating its high potency and selectivity for the human orexin-2 receptor.

Parameter	Value	Cell Line	Assay Type	Reference
IC ₅₀ (hOX2R)	40 nM	CHO	IP3 Accumulation	[2]
Selectivity (hOX1R/hOX2R)	>250-fold	CHO	IP3 Accumulation	[2]
Functional Antagonism	Inhibition of orexin-A induced ERK1/2 phosphorylation	CHO-hOX2R	Phosphorylation Assay	[1]

Signaling Pathway of Orexin-2 Receptor and Point of Intervention for TCS-OX2-29



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Orexin-2 receptor signaling cascade and the antagonistic action of TCS-OX2-29.

Potential Therapeutic Applications: Preclinical Evidence

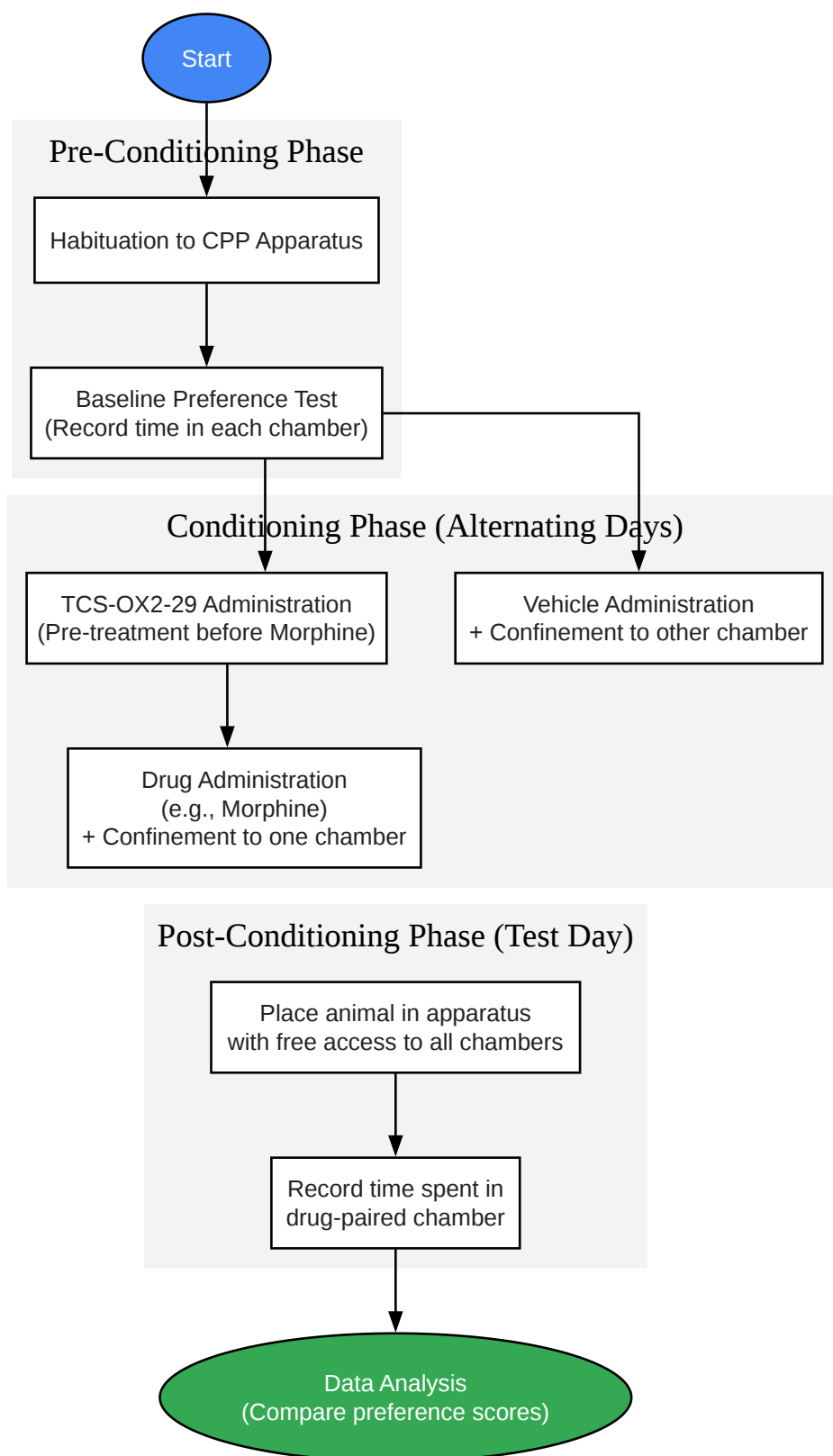
Preclinical studies have primarily investigated the therapeutic potential of TCS-OX2-29 in the domains of substance use disorders and sleep regulation.

Substance Use Disorders

The orexin system is heavily implicated in the reinforcing and motivational aspects of drug-seeking behavior. Antagonism of OX2R with TCS-OX2-29 has shown promise in attenuating the rewarding effects of opioids and alcohol in animal models.

Model	Species	Drug of Abuse	Route of TCS-OX2-29 Admin.	Dose Range	Key Finding	Reference
Conditioned Place Preference (CPP) - Acquisition	Rat	Morphine (5 mg/kg, s.c.)	Intra-CA1 of Hippocampus	3, 10, 30 nM	Dose-dependent attenuation of morphine place preference.	[3] [4]
Conditioned Place Preference (CPP) - Expression	Rat	Morphine (5 mg/kg, s.c.)	Intra-CA1 of Hippocampus	10, 30 nM	Attenuation of the expression of morphine-induced CPP.	[3]
Ethanol Self-Administration	Rat (Ethanol-Preferring)	Ethanol	Intracerebroventricular (i.c.v.)	10, 30 µg	Reduction in ethanol self-administration.	[5]
Ethanol Self-Administration	Rat (Ethanol-Preferring)	Ethanol	Intra-Nucleus Accumbens Core	1, 3 µg	Reduction in ethanol self-administration.	[5]

Note: In the referenced studies, TCS-OX2-29 did not significantly alter locomotor activity at the effective doses, suggesting that its effects on drug-seeking behavior are not due to sedation.[\[3\]](#)[\[4\]](#)



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Generalized workflow for a conditioned place preference experiment.

Sleep and Wakefulness

Given the established role of the orexin system in maintaining arousal, antagonism of OX2R is a logical approach to promote sleep. While specific preclinical sleep studies with TCS-OX2-29 are not extensively detailed in the public domain, the known function of OX2R antagonism strongly suggests its potential as a hypnotic agent. Orexin antagonists are expected to be useful for treating insomnia.[2] Selective OX2R antagonists may offer a more targeted approach compared to dual orexin receptor antagonists.[2]

Note: Detailed preclinical studies on the effects of TCS-OX2-29 on sleep architecture (e.g., EEG/EMG analysis of REM and NREM sleep) are not readily available in the public literature.

Pharmacokinetics

Detailed pharmacokinetic data for **TCS-OX2-29 hydrochloride**, including parameters such as half-life, maximum plasma concentration (C_{max}), time to maximum concentration (T_{max}), bioavailability, and brain penetration, are not publicly available at the time of this writing. While some commercial suppliers mention that pharmacokinetic studies have been conducted, the results of these studies have not been published in the peer-reviewed literature. A review of other selective orexin-2 receptor antagonists suggests that achieving favorable pharmacokinetic profiles, including oral bioavailability and brain penetration, is a key focus in the development of this class of compounds.[6][7]

Clinical Development Landscape

There are no registered clinical trials for **TCS-OX2-29 hydrochloride** to date. However, the broader class of orexin receptor antagonists has seen significant clinical development and success. Dual Orexin Receptor Antagonists (DORAs) like suvorexant and lemborexant are approved for the treatment of insomnia.[8] Additionally, selective OX2R antagonists are also under clinical investigation for insomnia and other indications, demonstrating the clinical viability of this target.[8] The preclinical profile of TCS-OX2-29 suggests it could be a candidate for further development, though clinical evaluation is necessary to determine its safety and efficacy in humans.

Experimental Protocols

Detailed experimental protocols from the primary literature are essential for reproducibility. Below are generalized methodologies based on the available information.

In Vitro Intracellular IP3 Accumulation Assay

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R).
- Methodology:
 - Cells are plated in multi-well plates and incubated overnight.
 - The cells are then incubated with a labeling medium containing myo-[³H]inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
 - Following labeling, cells are pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of TCS-OX2-29 for a specified period.
 - Orexin-A is then added to stimulate IP3 production, and the incubation continues.
 - The reaction is terminated by the addition of a strong acid (e.g., perchloric acid).
 - The cell lysates are neutralized, and the total inositol phosphates (IPs) are separated by anion-exchange chromatography.
 - Radioactivity in the IP fraction is quantified by liquid scintillation counting.
 - IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Conditioned Place Preference (CPP) in Rats

- Animals: Male Wistar or Sprague-Dawley rats.
- Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
- Procedure:

- Pre-Conditioning (Baseline Preference): On Day 1, rats are allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.
- Conditioning (6 days):
 - On alternate days (e.g., Days 2, 4, 6), rats receive a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes. The chamber paired with the drug is counterbalanced across animals.
 - On the intervening days (e.g., Days 3, 5, 7), rats receive a saline injection and are confined to the opposite chamber for 30 minutes.
 - For testing the effect of TCS-OX2-29 on acquisition, the compound is administered (e.g., via intra-cranial microinjection into the CA1 region of the hippocampus) a few minutes prior to the morphine injection on conditioning days.
- Post-Conditioning (Test): On Day 8, rats are placed back into the apparatus with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

Conclusion and Future Directions

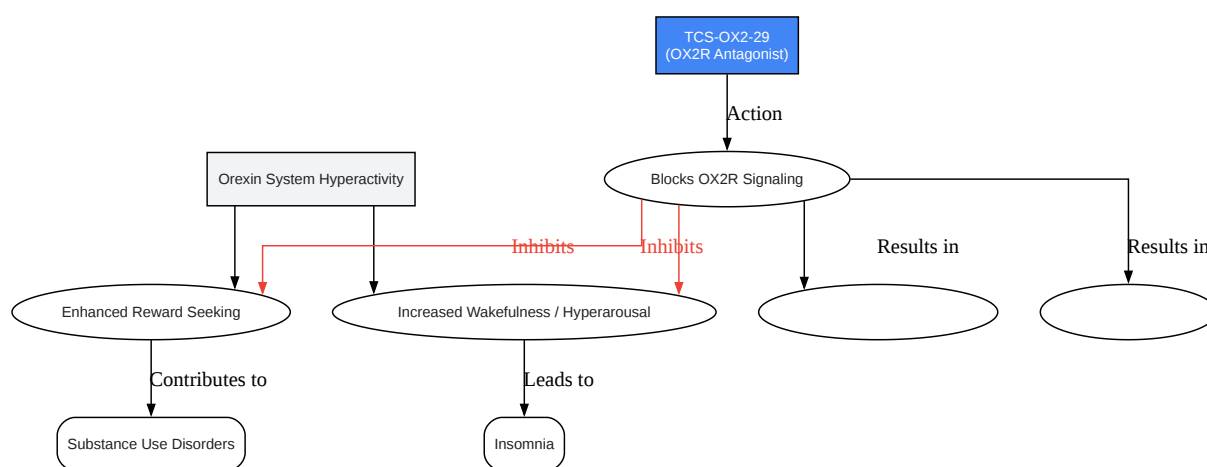
TCS-OX2-29 hydrochloride is a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the orexin-2 receptor. Preclinical evidence strongly supports its potential in the treatment of substance use disorders, particularly for opioid and alcohol addiction, by attenuating the rewarding properties of these substances. Its mechanism of action also points to a high potential for the treatment of insomnia.

However, several knowledge gaps remain. The lack of publicly available, detailed pharmacokinetic data is a significant limitation for translational assessment. Furthermore, its efficacy in a broader range of preclinical models and its safety profile upon chronic administration need to be established. Ultimately, the therapeutic potential of TCS-OX2-29 can only be confirmed through well-designed clinical trials. Future research should focus on

obtaining comprehensive pharmacokinetic and toxicological data to support a potential Investigational New Drug (IND) application and subsequent clinical evaluation.

Mandatory Visualizations

Logical Relationship: Therapeutic Potential of TCS-OX2-29



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Logical flow from orexin system hyperactivity to potential therapeutic intervention.

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